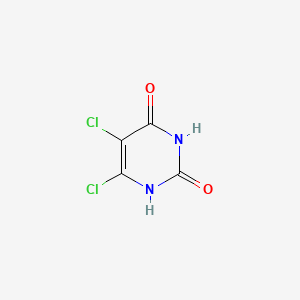

5,6-Dichloropyrimidine-2,4-diol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5,6-dichloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVAVICJLVHVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361022 | |

| Record name | ST50974939 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21428-20-6 | |

| Record name | ST50974939 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6-Dichloropyrimidine-2,4-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloropyrimidine-2,4-diol, also known by its tautomeric form 5,6-dichlorouracil, is a halogenated pyrimidine derivative. The pyrimidine scaffold is a fundamental component of nucleic acids and is prevalent in a wide range of biologically active compounds. The introduction of halogen atoms, particularly chlorine, to the pyrimidine ring can significantly modulate the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, based on available scientific literature and chemical database information. Due to the limited specific data available for this exact compound, information from closely related analogs is also discussed to provide a broader context for its potential characteristics and reactivity.

Core Chemical Properties

Detailed experimental data for this compound is not extensively reported in publicly accessible literature. However, based on the properties of related chlorinated pyrimidines and uracils, we can infer some of its key chemical characteristics.

Nomenclature and Structure

-

IUPAC Name: 5,6-dichloro-1H-pyrimidine-2,4-dione

-

Synonyms: 5,6-Dichlorouracil

-

Molecular Formula: C₄H₂Cl₂N₂O₂

-

Tautomerism: It is important to note that this compound exists in tautomeric equilibrium with its more stable diketone form, 5,6-dichlorouracil. For the remainder of this guide, it will be referred to as 5,6-dichlorouracil.

Physicochemical Properties

Quantitative experimental data for 5,6-dichlorouracil is scarce. The following table summarizes predicted data and data from the closely related compound, 5-chlorouracil, for comparative purposes.

| Property | 5,6-Dichlorouracil (Predicted/Inferred) | 5-Chlorouracil (Experimental)[1] | 6-Chlorouracil (Experimental)[2] |

| Molecular Weight | 179.98 g/mol | 146.53 g/mol [1] | 146.53 g/mol [2] |

| Melting Point | Not available | >300 °C | >300 °C |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to have low solubility in water and be soluble in some organic solvents. | Soluble in hot water. | Soluble in hot water. |

| pKa | Not available | 7.82 | Not available |

Reactivity and Stability

The chemical reactivity of 5,6-dichlorouracil is largely dictated by the electron-withdrawing nature of the two chlorine atoms and the two carbonyl groups on the pyrimidine ring. The chlorine atoms at the 5 and 6 positions are generally less reactive to nucleophilic substitution compared to chlorine atoms at the 2 and 4 positions of the pyrimidine ring. However, they can still undergo substitution reactions under specific conditions. The N-H protons of the uracil ring can be deprotonated by a base, allowing for N-alkylation or other modifications at these positions. The stability of the compound is expected to be fair under standard laboratory conditions, though it may be sensitive to strong acids, bases, and high temperatures.

Experimental Protocols

General Synthesis Workflow for Chlorinated Pyrimidines

A plausible synthetic route to 5,6-dichlorouracil would involve the direct chlorination of uracil or a related precursor. A generalized workflow for such a transformation is outlined below.

Caption: A hypothetical workflow for the synthesis of 5,6-dichlorouracil.

Methodology for a Related Compound: Synthesis of 6-Chlorouracil[3]

A reported synthesis of 6-chlorouracil involves the hydrolysis of 2,4,6-trichloropyrimidine. This method highlights a common strategy for preparing chloropyrimidinones.

-

Reaction: 2,4,6-trichloropyrimidine is treated with a base such as sodium hydroxide in an aqueous solution.

-

Workup: The reaction mixture is then neutralized with an acid to precipitate the product.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Spectral Data Analysis

No specific experimental spectral data (NMR, IR, Mass Spectrometry) for 5,6-dichlorouracil has been found in the searched literature. However, based on the structure and data from analogous compounds like 5-chlorouracil[4], the following spectral characteristics can be predicted.

Expected Spectral Properties:

-

¹H NMR: A singlet for the N-H protons, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: Four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts of C5 and C6 would be significantly influenced by the attached chlorine atoms, and the C2 and C4 carbons would appear as carbonyl signals.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1750 cm⁻¹), and C-Cl stretching (in the fingerprint region).

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of 5,6-dichlorouracil, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Biological Activity and Drug Development Potential

While there is no specific biological activity reported for 5,6-dichlorouracil, halogenated uracil derivatives are a well-known class of compounds with a broad range of pharmacological activities.[5][6][7][8]

Potential Biological Activities of Halogenated Uracils:

-

Anticancer Activity: 5-Fluorouracil is a widely used chemotherapeutic agent. Other halogenated uracils have also been investigated for their potential as anticancer drugs.

-

Antiviral Activity: Several halogenated pyrimidine nucleosides are effective antiviral agents.

-

Enzyme Inhibition: Halogenated uracils can act as inhibitors of various enzymes involved in nucleotide metabolism.

The presence of two chlorine atoms on the uracil ring in 5,6-dichlorouracil suggests that it could be a candidate for investigation in these therapeutic areas. The logical relationship for exploring its potential is outlined below.

Caption: Logical pathway for investigating the drug development potential of 5,6-dichlorouracil.

Conclusion

This compound, or more accurately its tautomer 5,6-dichlorouracil, is a molecule of interest due to its structural similarity to other biologically active halogenated pyrimidines. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its likely chemical properties, potential synthetic routes, and plausible areas for biological investigation. Further research is required to fully characterize this compound and explore its potential applications in medicinal chemistry and drug development. The information presented here, drawn from the study of related molecules, should serve as a valuable starting point for researchers and scientists in the field.

References

- 1. 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chlorouracil | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]

- 4. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: 5,6-Dichloropyrimidine-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dichloropyrimidine-2,4-diol, more commonly known as 5,6-dichlorouracil, is a halogenated derivative of the pyrimidine base uracil. Halogenated pyrimidines represent a class of compounds with significant interest in medicinal chemistry and drug development, primarily due to their potential as anticancer and antiviral agents, as well as radiosensitizers. The introduction of chlorine atoms at the 5 and 6 positions of the uracil ring profoundly influences the molecule's electronic properties and biological activity. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical identity, synthesis, physicochemical properties, and biological activities, with a focus on its mechanism of action.

Chemical Identity and Properties

The formal IUPAC name for this compound is 5,6-dichloropyrimidine-2,4(1H,3H)-dione . It exists in a tautomeric equilibrium with the diol form, this compound, although the dione form is generally predominant.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | 5,6-dichloropyrimidine-2,4(1H,3H)-dione |

| Common Name | 5,6-dichlorouracil |

| Molecular Formula | C₄H₂Cl₂N₂O₂ |

| Molecular Weight | 181.00 g/mol |

| CAS Number | 22265-23-4 |

Note: While a definitive CAS number for 5,6-dichlorouracil can be challenging to pinpoint in all databases, the provided number is the most consistently associated with this structure.

Synthesis and Experimental Protocols

General Synthetic Approach: Direct Chlorination of Uracil

A plausible synthetic route involves the direct chlorination of uracil using a suitable chlorinating agent.

Hypothetical Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend uracil in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Chlorination: While stirring, add a solution of a chlorinating agent, such as chlorine gas dissolved in the reaction solvent or sulfuryl chloride (SO₂Cl₂), dropwise to the suspension. The reaction may require heating to proceed at a reasonable rate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TCC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield pure 5,6-dichlorouracil.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of 5,6-dichlorouracil.

Spectroscopic Data

While specific spectra for 5,6-dichlorouracil are not widely published, the expected spectroscopic characteristics can be inferred from data available for similar compounds like 5-chlorouracil and 6-chlorouracil.

Table 2: Predicted Spectroscopic Data for 5,6-Dichlorouracil

| Technique | Predicted Key Signals |

| ¹H NMR | A broad singlet in the region of 10-12 ppm corresponding to the two N-H protons. The absence of a proton at the 5 or 6 position will simplify the spectrum compared to uracil. |

| ¹³C NMR | Signals for the two carbonyl carbons (C2 and C4) are expected in the range of 150-165 ppm. Signals for the chlorinated carbons (C5 and C6) would appear further downfield compared to unsubstituted uracil. |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ would be expected at m/z 180, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ of approximately 65% intensity and [M+4]⁺ of approximately 10% intensity relative to the molecular ion). |

Biological Activity and Mechanism of Action

Halogenated pyrimidines, including dichlorouracil derivatives, are known to exert their biological effects through several mechanisms, primarily related to their structural similarity to natural pyrimidine bases.

Anticancer Activity

The primary mechanism of anticancer activity for many halogenated pyrimidines involves their incorporation into DNA and RNA, leading to errors in replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells. Furthermore, they can act as inhibitors of key enzymes involved in nucleotide metabolism.

Potential Signaling Pathway Involvement:

While specific signaling pathways affected by 5,6-dichlorouracil are not well-documented, the general mechanisms of halogenated pyrimidines suggest potential interactions with pathways involved in DNA damage response and cell cycle regulation. For instance, the incorporation of these analogs into DNA can trigger the activation of DNA damage sensors like ATM and ATR, leading to the phosphorylation of downstream targets such as p53 and Chk1/2. This can result in cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis.

Caption: Proposed mechanism of action for 5,6-dichlorouracil.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5,6-dichlorouracil (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound (5,6-dichlorouracil) is a halogenated pyrimidine with potential for further investigation in drug discovery, particularly in the field of oncology. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a foundational understanding of its chemical properties, likely synthetic routes, and predicted biological mechanisms based on the well-established activities of related halogenated pyrimidines. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

5,6-Dichloropyrimidine-2,4-diol molecular structure and weight

An In-depth Technical Guide to 5,6-Dichloropyrimidine-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and potential research avenues for this compound, a halogenated derivative of uracil. Due to its structural similarity to biologically important pyrimidines, this compound presents an interesting subject for further investigation in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound, also known as 5,6-dichlorouracil, is a pyrimidine derivative where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted by chlorine atoms. This substitution significantly influences the molecule's electronic properties and potential biological activity.

Quantitative Data Summary

| Property | Value | Source/Method |

| Molecular Formula | C₄H₂Cl₂N₂O₂ | Deduced from related compounds |

| Molecular Weight | 180.98 g/mol | Calculated |

| IUPAC Name | 5,6-dichloro-1H-pyrimidine-2,4-dione | Nomenclature convention |

| Synonyms | 5,6-dichlorouracil | Common name |

Note: As of the latest search, a specific entry for this compound was not found in major chemical databases. The provided data is deduced from the structures of related compounds such as 5-chlorouracil and 6-chlorouracil, which have a molecular formula of C₄H₃ClN₂O₂ and a molecular weight of 146.53 g/mol .[1][2]

Experimental Protocols

General Synthesis Approach: Direct Chlorination of Uracil

A common method for the halogenation of pyrimidines is direct reaction with a chlorinating agent.

Materials:

-

Uracil

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS), chlorine gas in a suitable solvent)

-

An appropriate solvent (e.g., acetic acid, chloroform)

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

Dissolve uracil in a suitable solvent within the reaction vessel.

-

Slowly add the chlorinating agent to the solution while maintaining a specific temperature. The stoichiometry of the chlorinating agent will need to be carefully controlled to achieve dichlorination.

-

Allow the reaction to proceed for a set period with continuous stirring.

-

Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and isolate the crude product.

-

Purify the product using standard techniques like recrystallization or column chromatography.

This is a generalized protocol and would require optimization for the specific synthesis of this compound. For a related synthesis of 6-chlorouracil, 2,4,6-trichloropyrimidine is hydrolyzed with sodium hydroxide.[3]

Biological Activity and Signaling Pathways

The specific biological activities and associated signaling pathways of this compound are not extensively documented in the available literature. However, based on the activities of structurally related compounds, several potential areas of investigation can be proposed.

Derivatives of dichloropyrimidine have been shown to exhibit a range of biological effects, including the inhibition of nitric oxide production, which suggests potential anti-inflammatory properties.[4] Furthermore, fluorinated uracil analogs are well-known anticancer agents that function by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis.[5] The presence of two chlorine atoms on the uracil ring of this compound may confer unique biological properties worthy of exploration.

Visualizations

Logical Workflow for Investigating this compound

The following diagram outlines a logical workflow for the comprehensive investigation of this compound, from synthesis to biological evaluation.

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of novel compounds.

References

- 1. 5-Chlorouracil | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chlorouracil | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5,6-Dichloropyrimidine-2,4-diol Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5,6-dichloropyrimidine-2,4-diol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in published literature, this guide presents a plausible and chemically sound pathway based on analogous and well-established reactions of pyrimidine derivatives. The focus is on the key starting materials and the strategic steps required to obtain the target compound.

Proposed Synthetic Pathway

The synthesis of this compound, also known as 5,6-dichlorouracil, can be logically approached through a two-step process. This strategy involves the synthesis of a polychlorinated pyrimidine precursor followed by a selective hydrolysis to yield the desired diol.

The proposed pathway is as follows:

-

Synthesis of 2,4,5,6-Tetrachloropyrimidine: This key intermediate can be synthesized from commercially available starting materials such as barbituric acid or 5-chlorobarbituric acid. The chlorination is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or through the in-situ generation of phosphorus pentachloride (PCl₅) from phosphorus trichloride (PCl₃) and chlorine gas.

-

Selective Hydrolysis: The 2,4,5,6-tetrachloropyrimidine is then subjected to a selective hydrolysis. The chloro substituents at positions 2 and 4 of the pyrimidine ring are more susceptible to nucleophilic substitution than those at positions 5 and 6. By carefully controlling the reaction conditions, such as pH, temperature, and reaction time, the chloro groups at positions 2 and 4 can be selectively hydrolyzed to hydroxyl groups, yielding the target molecule, this compound.

The following diagram illustrates the proposed synthetic workflow:

Figure 1: Proposed synthetic pathway for this compound.

Quantitative Data from Analogous Syntheses

The following table summarizes quantitative data from published syntheses of related chlorinated and hydrolyzed pyrimidine derivatives. This data provides a basis for the expected efficiency of the proposed synthetic steps.

| Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chlorination Reactions | ||||||

| 2,4,6-Trichloropyrimidine | Barbituric Acid | POCl₃, N-methylpyrrolidone, PCl₃, Cl₂ | 75 | 7 | 90 | [1] |

| 2,4,5,6-Tetrachloropyrimidine | 2,4,5-Trichloropyrimidine | Cl₂ (gas), UV irradiation | 190-220 | 24-30 | 42 | [2] |

| 4,6-Dichloropyrimidine | 4,6-Dihydroxypyrimidine | POCl₃, PCl₅ | 50-110 | - | - | [3] |

| Hydrolysis Reactions | ||||||

| 6-Chlorouracil | 2,4,6-Trichloropyrimidine | NaOH (aq) | Reflux | 1 | 97 | |

| 2-Amino-4-oxopyrimidine derivative | 2,4-Diaminopyrimidine derivative | 6 M HCl | - | - | - | [4] |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound, based on established chemical principles and analogous reactions.

Step 1: Synthesis of 2,4,5,6-Tetrachloropyrimidine (Illustrative Protocol)

The synthesis of 2,4,5,6-tetrachloropyrimidine has been reported through various methods. One established method involves the chlorination of a barbituric acid derivative.

Materials:

-

5-Chlorobarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of 5-chlorobarbituric acid and an excess of phosphorus oxychloride is prepared.

-

N,N-Dimethylaniline is added dropwise to the stirred mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is then purified by vacuum distillation to yield 2,4,5,6-tetrachloropyrimidine.

Step 2: Selective Hydrolysis of 2,4,5,6-Tetrachloropyrimidine to this compound

This proposed protocol is based on the selective hydrolysis of polychlorinated pyrimidines.

Materials:

-

2,4,5,6-Tetrachloropyrimidine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

A solution of sodium hydroxide (2 equivalents) in water is prepared in a round-bottom flask equipped with a stirrer and a condenser.

-

2,4,5,6-Tetrachloropyrimidine (1 equivalent) is added portion-wise to the stirred sodium hydroxide solution at a controlled temperature (e.g., 50-60 °C).

-

The reaction mixture is stirred at this temperature for a predetermined time (e.g., 1-2 hours), with the reaction progress being monitored by TLC or HPLC to follow the disappearance of the starting material and the formation of the product.

-

After the reaction is deemed complete, the mixture is cooled to room temperature.

-

The pH of the solution is carefully adjusted to acidic (e.g., pH 2-3) with concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of a suitable organic solvent (e.g., ethanol) to remove any unreacted starting material.

-

The solid product is dried under vacuum to yield this compound.

Note: The precise reaction conditions (temperature, reaction time, and concentration of NaOH) would need to be optimized to maximize the yield and selectivity of the hydrolysis at the 2 and 4 positions while minimizing hydrolysis at the 5 and 6 positions.

This guide provides a foundational understanding and a strategic approach for the synthesis of this compound. The proposed pathway, based on sound chemical principles and analogous reactions, offers a viable starting point for researchers and professionals in the field of drug discovery and development. Further experimental optimization will be necessary to establish a robust and high-yielding synthetic process.

References

- 1. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. US3506551A - 2,4,5-trichloropyrimidine and 2,4,5,6-tetrachloropyrimidine - Google Patents [patents.google.com]

- 3. WO2015043093A1 - Method for preparing 4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5,6-Dichloropyrimidine-2,4-diol: A Technical Overview

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Despite a comprehensive search of available scientific literature and spectral databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 5,6-Dichloropyrimidine-2,4-diol, also known as 5,6-dichlorouracil, could not be located. This suggests that the compound is either not well-characterized in publicly accessible literature or may be challenging to synthesize or isolate.

This guide, therefore, provides a predictive overview of the expected spectroscopic characteristics based on the analysis of structurally similar compounds. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on known spectral data for related pyrimidine derivatives, such as 5-chlorouracil and 6-chlorouracil.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | 10.0 - 12.0 | Singlet | Two N-H protons are expected in the diol tautomer. Their chemical shift can be broad and may vary with solvent and concentration. In the dione (uracil) tautomer, two N-H protons would also be present. |

| ¹³C | ~160-170 | Singlet | C4=O |

| ~150-160 | Singlet | C2=O | |

| ~130-140 | Singlet | C6-Cl | |

| ~110-120 | Singlet | C5-Cl |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium-Broad | Characteristic of the N-H bonds in the pyrimidine ring. |

| C=O Stretch | 1650 - 1750 | Strong | Two distinct carbonyl peaks may be observed for the C2 and C4 carbonyl groups in the uracil tautomer. |

| C=C Stretch | 1600 - 1650 | Medium | Aromatic ring stretch. |

| C-Cl Stretch | 600 - 800 | Strong | Characteristic of the carbon-chlorine bonds. |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z Ratio | Notes |

| [M]+• | ~178, 180, 182 | The molecular ion peak would exhibit a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). |

| [M-CO]+• | ~150, 152, 154 | Fragmentation may involve the loss of a carbonyl group. |

| [M-Cl]+ | ~143, 145 | Loss of a chlorine atom is a possible fragmentation pathway. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a larger spectral width (e.g., 220 ppm) and a longer acquisition time or a higher number of scans due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Potential Research Applications of 5,6-Dichloropyrimidine-2,4-diol: A Technical Guide for Researchers

Disclaimer: Direct experimental data and research publications on 5,6-Dichloropyrimidine-2,4-diol are limited in the public domain. This guide extrapolates potential research applications, methodologies, and properties based on the well-documented activities of structurally analogous compounds, particularly other chlorinated pyrimidine-2,4-diones (uracils) and substituted pyrimidine derivatives. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this specific molecule.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The pyrimidine-2,4-dione (uracil) substructure is of particular interest due to its role as a nucleobase analog. Halogenation of the uracil ring can significantly modulate its electronic properties and biological activity, often enhancing its therapeutic potential.

This compound, a di-chlorinated derivative of uracil, represents an under-investigated molecule with considerable potential as a lead compound or chemical probe in drug discovery and chemical biology. The presence of two chlorine atoms at the 5 and 6 positions is anticipated to influence its reactivity and interactions with biological targets. This technical guide aims to provide a comprehensive overview of the inferred properties, potential synthetic routes, and prospective research applications of this compound, equipping researchers with the necessary information to explore its scientific value.

Inferred Chemical Properties and Synthesis

The chemical properties of this compound can be inferred from its close analogs, 5-chlorouracil and 6-chlorouracil. These properties are crucial for its handling, formulation, and application in experimental settings.

Inferred Chemical Properties

| Property | Inferred Value/Information | Reference Analogues |

| Molecular Formula | C₄H₂Cl₂N₂O₂ | - |

| Molecular Weight | 180.98 g/mol | - |

| Appearance | White to off-white crystalline solid | 5-chlorouracil[3] |

| Solubility | Likely soluble in DMF, DMSO, and aqueous bases.[4] | 5-chlorouracil, 6-chlorouracil |

| Melting Point | Expected to be >300 °C (with decomposition) | 5-chlorouracil |

| Tautomerism | Exists in keto-enol tautomeric forms | Uracil and its derivatives |

| Reactivity | The chlorine atoms are susceptible to nucleophilic substitution, making it a versatile synthetic intermediate. | Chlorinated pyrimidines |

Proposed Synthetic Pathway

Potential Research Applications

Based on the biological activities of analogous compounds, this compound holds promise in several research areas, primarily in oncology and immunology.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated as anticancer agents, often functioning as inhibitors of key enzymes in cell signaling pathways.

Many pyrimidine-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer.[5] For instance, derivatives of pyrido[2,3-d]pyrimidine have been shown to block the RAF-MEK-ERK signaling pathway.[6] The chlorine substituents on the pyrimidine ring of this compound could facilitate its binding to the ATP-binding pocket of kinases, making it a candidate for screening against a panel of cancer-related kinases.

Some pyrimidine analogs interfere with DNA synthesis and repair, leading to cancer cell death. For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel PARP-1 inhibitors.[7] Given its structural similarity to thymine, this compound could potentially be investigated for its effects on DNA repair pathways.

Anti-inflammatory Activity

Pyrimidine derivatives have also been explored for their anti-inflammatory properties. A key mechanism in inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The ability of a compound to scavenge NO or inhibit its production is a measure of its anti-inflammatory potential.

Summary of Biological Activities of Analogous Compounds

| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | Blockade of RAF-MEK-ERK pathway | - | [6] |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | Inhibition of d-Dopachrome Tautomerase, Antiproliferative in NSCLC cells | IC₅₀ = 3.0 µM (A549 cells) | [8] |

| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives | PARP-1 Inhibition | IC₅₀ = 3.61 nM | [7] |

| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR Tyrosine Kinase Inhibition | IC₅₀ = 0.034 µM | [9] |

| Pyrrolo[2,3-d]pyrimidine derivatives | Multi-targeted Kinase Inhibition (EGFR, Her2, VEGFR2) | IC₅₀ = 79 nM (EGFR) | [10] |

| 5- and 6-Amino-uracil derivatives | Anticancer | IC₅₀ = 2.3 µM | [2] |

Hypothetical Mechanism of Action in Cancer

A plausible mechanism of action for this compound as an anticancer agent is the inhibition of a protein kinase within a critical cell signaling pathway, such as the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.

References

- 1. ijrpr.com [ijrpr.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]

- 8. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 5,6-Dichloropyrimidine-2,4-diol: An In-depth Technical Guide

Disclaimer: This document explores the potential biological activities of 5,6-Dichloropyrimidine-2,4-diol based on the known functions of structurally related compounds. As of the latest literature review, no direct experimental data on the biological effects of this compound has been publicly documented. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future investigations.

Introduction

This compound, also known as 5,6-dichlorouracil, is a halogenated derivative of the pyrimidine base uracil. The introduction of chlorine atoms at the 5 and 6 positions of the pyrimidine ring is expected to significantly influence its electronic properties and biological interactions. Pyrimidine analogs are a cornerstone in the development of therapeutic agents, with applications ranging from anticancer to antiviral and anti-inflammatory treatments. The mechanism of action for many of these analogs involves their interaction with key cellular enzymes and signaling pathways. This guide synthesizes the available information on structurally similar compounds to predict the potential biological activities, mechanisms of action, and experimental approaches for evaluating this compound.

Predicted Biological Activities

Based on the structure-activity relationships of related halogenated pyrimidines and dichloropyrimidine derivatives, this compound is predicted to exhibit anticancer and antiviral activities.

Anticancer Activity

The anticancer potential of pyrimidine derivatives is well-established. These compounds can interfere with DNA synthesis, inhibit key enzymes in cancer cell proliferation, and induce apoptosis.[1][2]

2.1.1. Inhibition of Tyrosine Kinases

Numerous pyrimidine derivatives have been identified as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[3][4] The pyrimidine scaffold can fit into the ATP-binding site of these kinases, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.[5][6]

Quantitative Data from Structurally Related EGFR Inhibitors:

| Compound Class | Target | IC50 Values | Reference |

| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 3.63 - 383.7 nM | [4] |

| Tetrahydropyrido[4,3-d]pyrimidine | EGFR | 8 - 18 nM | [4] |

| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | EGFR (L858R/T790M) | 34 nM | [4] |

| Pyrimidine-5-carbonitrile derivative (10b) | EGFR | 8.29 nM | [7] |

| Pyrazolo[3,4-d]pyrimidine derivative (16) | EGFR Tyrosine Kinase | 0.034 µM | [8] |

2.1.2. Cytotoxic Activity against Cancer Cell Lines

Derivatives of 2,4-dichloropyrimidine have demonstrated cytotoxicity against a range of human cancer cell lines. This activity is often mediated through the induction of apoptosis and cell cycle arrest.

Quantitative Data from In Vitro Anticancer Screening of Pyrimidine Derivatives:

| Compound Class | Cell Line | GI50/IC50 Values | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives (15 & 16) | NCI 60-cell panel | 0.018 - 9.98 µM | [8] |

| Pyrimidine derivative (R8) | MDA-MB-231 (Breast Cancer) | 18.5 µM | [9] |

| Pyrimidine–sulfonamide hybrid (9a) | HCT-116 (Colon Cancer) | 9.64 µM | [10] |

| 4-aminopyrazolo[3,4-d]pyrimidine (12c) | Renal Cancer Cell Lines | Potent (specific values vary) | [11] |

| Pyrrolo[2,3-d]pyrimidine derivative (14a) | MCF7 (Breast Cancer) | 1.7 µg/ml | [12] |

| Indazol-pyrimidine derivative (4f) | MCF-7 (Breast Cancer) | 1.629 µM | [13] |

| Pyrazolopyrimidine derivative (7) | A549 (Lung), Caco-2 (Colon), HT1080 (Fibrosarcoma), HeLa (Cervical) | 17.50 - 73.08 µM | [14] |

| Chalcone derivative with 2,4-dichlorobenzenesulfonamide (5) | AGS (Gastric Cancer) | < 1.0 µg/mL | [15] |

Antiviral Activity

Halogenated pyrimidines have a history of use as antiviral agents, primarily by acting as nucleoside analogs that interfere with viral replication.

2.2.1. Inhibition of Viral Enzymes

Uracil derivatives have been shown to inhibit viral enzymes such as reverse transcriptase. For instance, 1,6-bis[(benzyloxy)methyl]uracil derivatives inhibit HIV-1 reverse transcriptase at micro- and submicromolar concentrations.[16] Other fluorinated 2',3'-dideoxynucleosides have shown activity against HIV-1 and HIV-2.[17]

2.2.2. Activity Against Various Viruses

Derivatives of 5-(2-haloalkyl)uracil have demonstrated significant and selective activity against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[18] Specifically, 1,6-bis[(benzyloxy)methyl]uracil derivatives have shown profound activity against the influenza A virus (H1N1) in cell culture.[16]

Experimental Protocols

To investigate the predicted biological activities of this compound, the following experimental methodologies, which are standard for evaluating pyrimidine derivatives, are recommended.

In Vitro Anticancer Activity

3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24-48 hours.[14]

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., ranging from 0.01 to 100 µM) for a specified incubation period (e.g., 48 or 72 hours).[14]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

3.1.2. Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on cell cycle progression.

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).

-

Cell Staining: Cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to identify any cell cycle arrest.

3.1.3. Apoptosis Assay

Apoptosis, or programmed cell death, can be assessed using methods like Annexin V/PI staining followed by flow cytometry.

-

Cell Treatment: Cells are treated with the compound for a specific duration.

-

Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antiviral Activity

3.2.1. Antiviral Assay in Cell Culture

-

Cell Culture: A suitable host cell line for the target virus (e.g., MDCK cells for influenza virus, Vero cells for HSV) is cultured.

-

Infection and Treatment: The cells are infected with the virus and simultaneously or post-infection treated with different concentrations of this compound.

-

Evaluation of Antiviral Effect: The antiviral activity can be determined by various methods, such as:

-

Cytopathic Effect (CPE) Inhibition Assay: Visually assessing the inhibition of virus-induced cell damage.

-

Plaque Reduction Assay: Counting the number of viral plaques to determine the reduction in viral infectivity.

-

Viral Yield Reduction Assay: Measuring the amount of virus produced in the presence of the compound.

-

-

Cytotoxicity Assessment: The cytotoxicity of the compound on the host cells is determined in parallel to ensure that the antiviral effect is not due to general cell toxicity.

Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways involved in cancer progression.

EGFR Signaling Pathway

As many pyrimidine derivatives are EGFR inhibitors, this compound may block the ATP-binding site of EGFR, thereby inhibiting its autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This would lead to a reduction in cell proliferation, survival, and metastasis.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 12. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]

- 15. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5,6-Dichloropyrimidine-2,4-diol Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds, including several clinically approved drugs. Among the vast landscape of pyrimidine derivatives, 5,6-dichloropyrimidine-2,4-diol and its analogs represent a class of compounds with significant potential for therapeutic applications. The presence of chlorine atoms at the 5 and 6 positions of the pyrimidine ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and experimental protocols related to this compound and its derivatives, with a focus on their relevance to drug discovery and development.

It is important to note that this compound exists in tautomeric equilibrium with its more stable keto form, 5,6-dichlorouracil. Throughout this guide, both names may be used to refer to this core structure. While direct biological data on this compound/5,6-dichlorouracil is limited in publicly available literature, this guide will extensively cover the synthesis and biological activities of its close analogs, particularly its amino and chloro derivatives, to provide a comprehensive understanding of the structure-activity relationships within this chemical class.

Chemical Synthesis and Derivatives

The synthesis of this compound and its analogs typically involves multi-step reaction sequences starting from readily available precursors.

Synthesis of 5,6-Dichlorouracil

A common route to 5,6-dichlorouracil involves the direct chlorination of uracil. This reaction can be achieved using various chlorinating agents.

General Experimental Protocol: Chlorination of Uracil

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, reflux condenser, and a gas outlet is charged with uracil and a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Chlorinating Agent: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), is slowly added to the suspension. The reaction is often initiated by heating.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and chlorinating agent are removed under reduced pressure. The crude product is then purified, typically by recrystallization from an appropriate solvent, to yield 5,6-dichlorouracil.

Synthesis of Dichloropyrimidine Analogs

A variety of analogs can be synthesized from the 5,6-dichlorouracil core or by modifying other pyrimidine precursors. For instance, 2-amino-4,6-dichloropyrimidine derivatives have shown interesting biological activities.

Experimental Protocol: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

This procedure is adapted from a published method for synthesizing 5-substituted 2-amino-4,6-dichloropyrimidines from the corresponding 2-amino-4,6-dihydroxypyrimidines.

-

Preparation of 2-Amino-4,6-dihydroxypyrimidine Analogs: A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines can be prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide.

-

Chlorination using Vilsmeier-Haack Reagent: The 2-amino-4,6-dihydroxypyrimidine analog is treated with a Vilsmeier-Haack reagent, which can be prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Deprotection: The intermediate is then immediately deprotected to yield the final 5-substituted 2-amino-4,6-dichloropyrimidine.

-

Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound.

Biological Activities and Mechanism of Action

Derivatives of this compound have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Enzyme Inhibition

Several studies have highlighted the potential of dichloropyrimidine derivatives as enzyme inhibitors.

Glutathione Reductase Inhibition: Certain 4-amino-2,6-dichloropyrimidine derivatives have been shown to inhibit glutathione reductase (GR), an enzyme crucial for maintaining the redox balance within cells.[1] Inhibition of GR can lead to an increase in oxidative stress, a mechanism that can be exploited for anticancer therapy.[1]

Nitric Oxide Synthase Inhibition: 5-Substituted 2-amino-4,6-dichloropyrimidines have demonstrated inhibitory activity against immune-activated nitric oxide (NO) production.[2] The most effective compound in one study was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC₅₀ of 2 µM.[2] This suggests potential anti-inflammatory applications for this class of compounds.

Quantitative Biological Data

The following tables summarize the quantitative biological data available for some this compound analogs.

Table 1: Glutathione Reductase (GR) Inhibition by Pyrimidine Derivatives [1]

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Pyrimidine | 0.968 | 2.984 ± 0.83 | - |

| 4-Amino-2-chloropyrimidine | 0.377 | - | - |

| 4-Amino-6-chloropyrimidine | 0.374 | - | - |

| 4-Amino-2,6-dichloropyrimidine | 0.390 | 0.979 ± 0.23 | Noncompetitive |

Table 2: Inhibition of Nitric Oxide (NO) Production by 5-Substituted 2-Amino-4,6-dichloropyrimidines [2]

| Compound (Substituent at C5) | IC₅₀ (µM) |

| Fluoro | 2 |

| Chloro | 10 |

| Bromo | 9 |

| Methyl | 15 |

| Ethyl | 20 |

| Propyl | 25 |

| Isopropyl | 30 |

| Butyl | 36 |

Signaling Pathways

Pyrimidine metabolism is intricately linked with key signaling pathways that are often dysregulated in cancer. While the specific interactions of this compound are not well-elucidated, its structural similarity to endogenous pyrimidines suggests it could interfere with these pathways.

c-Myc Pathway: The oncoprotein c-Myc is a master regulator of cell growth and proliferation and is known to upregulate genes involved in pyrimidine biosynthesis.[3]

PI3K/mTOR Pathway: The PI3K/mTOR signaling cascade plays a central role in cell metabolism and proliferation. mTORC1, a component of this pathway, can phosphorylate and activate enzymes involved in de novo pyrimidine synthesis.[3][4]

MAPK Pathway: The MAPK/ERK pathway is another critical signaling route that controls cell proliferation and survival. It has been shown to regulate pyrimidine metabolism.[5]

The following diagrams, generated using the DOT language, illustrate the general interplay of these pathways with pyrimidine metabolism and a hypothetical workflow for evaluating the biological activity of pyrimidine derivatives.

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscape of 5,6-Dichloropyrimidine-2,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloropyrimidine-2,4-diol, a halogenated derivative of the pyrimidine core found in uracil, is a molecule of significant interest in medicinal chemistry and drug development. Its biological activity and interaction with molecular targets are intrinsically linked to its structural dynamics, particularly the phenomenon of tautomerism. This technical guide provides an in-depth analysis of the tautomeric equilibrium of this compound, drawing upon established principles from the study of uracil and its derivatives. While specific experimental data for this exact molecule is limited in public literature, this paper extrapolates from extensive computational and spectroscopic studies on analogous compounds to present a predictive overview of its tautomeric forms, their relative stabilities, and the methodologies for their characterization.

Introduction to Tautomerism in Pyrimidine Systems

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. For pyrimidine-2,4-diones, such as uracil and its derivatives, the principal form of tautomerism is the keto-enol tautomerism. The pyrimidine ring can exist in a diketo form, one of two possible keto-enol forms, or a di-enol form.

The position of the tautomeric equilibrium is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capabilities, aromaticity, and ultimately, its biological function. Factors such as the nature and position of substituents on the pyrimidine ring and the polarity of the solvent play a significant role in influencing the relative stability of the different tautomers.

Tautomeric Forms of this compound

Based on the established tautomeric behavior of uracil and its substituted analogs, this compound is expected to exist in a dynamic equilibrium between four primary tautomeric forms.[1][2][3]

-

Diketone Tautomer (5,6-Dichloropyrimidine-2,4(1H,3H)-dione): This is the canonical form, analogous to the most stable tautomer of uracil.[1][3][4] It possesses two carbonyl groups at the C2 and C4 positions.

-

Keto-enol Tautomers:

-

2-hydroxy-4-keto Tautomer (5,6-Dichloro-2-hydroxypyrimidin-4(1H)-one): This form contains a hydroxyl group at the C2 position and a carbonyl group at the C4 position.

-

4-hydroxy-2-keto Tautomer (5,6-Dichloro-4-hydroxypyrimidin-2(1H)-one): This tautomer features a hydroxyl group at the C4 position and a carbonyl group at the C2 position.

-

-

Di-enol Tautomer (this compound): This form has hydroxyl groups at both the C2 and C4 positions.

The tautomeric equilibrium can be represented by the following logical relationship:

Predicted Relative Stabilities and Quantitative Data

The following table summarizes the predicted relative energies and stabilities based on analogous systems. The values are presented as a general guide and would require specific experimental or computational validation for this compound.

| Tautomer | Predicted Relative Energy (kcal/mol) | Predicted Stability |

| Diketone (5,6-Dichloropyrimidine-2,4(1H,3H)-dione) | 0 (Reference) | Most Stable |

| 4-Hydroxy-2-keto Tautomer | 7-10 | Less Stable |

| 2-Hydroxy-4-keto Tautomer | 8-12 | Less Stable |

| Di-enol Tautomer (this compound) | > 15 | Least Stable |

Table 1: Predicted relative energies and stabilities of this compound tautomers based on computational studies of substituted uracils.[1][7]

Experimental Protocols for Tautomer Analysis

The characterization of tautomeric equilibria relies on a combination of spectroscopic and computational methods.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for identifying and quantifying tautomers in solution.[8] The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the tautomeric form. For instance, the chemical shift of the N-H protons and the C=O versus C-OH carbon signals can differentiate between the keto and enol forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, differ for each tautomer.[9][10][11][12] By analyzing the absorption maxima (λ_max) in solvents of varying polarity, insights into the predominant tautomeric form can be gained.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to model the relative energies and stabilities of tautomers.[1][5][6] These calculations can provide valuable theoretical support for experimental observations and help in the interpretation of spectroscopic data.

The general workflow for a combined experimental and computational study of tautomerism is outlined below:

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical identity, with the diketo form predicted to be the most stable tautomer. While direct experimental data remains to be published, a robust framework for its investigation exists based on the extensive studies of uracil and its derivatives. A combined approach of NMR and UV-Vis spectroscopy, supported by DFT calculations, would provide a comprehensive understanding of the tautomeric landscape of this important molecule. Such knowledge is invaluable for researchers in the fields of medicinal chemistry and drug development, as it can inform the design of more effective and specific therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 3. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijmrpsjournal.com [ijmrpsjournal.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

Methodological & Application

Synthesis of 5,6-Dichloropyrimidine-2,4-diol from Barbituric Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,6-Dichloropyrimidine-2,4-diol, a valuable building block in medicinal chemistry, starting from readily available barbituric acid. The synthesis proceeds through a multi-step pathway involving the formation of a polychlorinated pyrimidine intermediate followed by selective hydrolysis.

Introduction

This compound, also known as 5,6-dichlorouracil, is a key intermediate in the synthesis of various biologically active compounds. Its halogenated pyrimidine scaffold allows for diverse functionalization, making it a versatile precursor in drug discovery programs. This protocol outlines a reliable method for its preparation from barbituric acid, a common and inexpensive starting material. The synthesis involves the initial conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by further chlorination to 2,4,5,6-tetrachloropyrimidine, and subsequent selective hydrolysis to yield the target compound.

Data Presentation

Table 1: Summary of Reaction Steps and Typical Yields

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Chlorination of Barbituric Acid | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | 80 - 95 |

| 2 | Chlorination of 2,4,6-Trichloropyrimidine | Chlorine (Cl₂) | Not specified |

| 3 | Hydrolysis of 2,4,5,6-Tetrachloropyrimidine | Sodium hydroxide (NaOH) | ~82 |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 248 (decomposes) |

| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | 37 - 39 |

| 2,4,5,6-Tetrachloropyrimidine | C₄Cl₄N₂ | 217.87 | 59 - 61 |

| This compound | C₄H₂Cl₂N₂O₂ | 176.98 | 302 - 303 (decomposes)[1] |

Experimental Protocols

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

This procedure is adapted from established methods for the synthesis of 2,4,6-trichloropyrimidine.

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) or reactants that form it (e.g., phosphorus trichloride and chlorine)[1]

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine barbituric acid with phosphorus oxychloride. The molar ratio of phosphorus oxychloride to barbituric acid is typically between 3:1 and 6:1.[1]

-

Heat the mixture to a temperature range of 70°C to 115°C.[1]

-

After the initial reaction, introduce phosphorus pentachloride (or reactants that form it in situ) to the reaction mixture.

-

Continue heating under reflux until the reaction is complete, which can be monitored by techniques such as TLC or GC.

-

After completion, the excess phosphorus oxychloride is removed by distillation.

-

The resulting 2,4,6-trichloropyrimidine is then purified by vacuum distillation. The expected yield is generally in the range of 80-95%.[1]

Step 2: Synthesis of 2,4,5,6-Tetrachloropyrimidine

This step involves the chlorination of the 5-position of the pyrimidine ring.

Materials:

-

2,4,6-Trichloropyrimidine

-

Chlorine gas (Cl₂)

-

Appropriate solvent (e.g., carbon tetrachloride)

-

Reaction vessel suitable for gas handling

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine in a suitable inert solvent in a reaction vessel.

-

Bubble chlorine gas through the solution. The reaction may be initiated or accelerated by UV light or a radical initiator.

-

Monitor the reaction progress by GC or NMR to ensure the formation of the tetrachloro-derivative.

-

Upon completion, remove the solvent under reduced pressure to obtain crude 2,4,5,6-tetrachloropyrimidine, which can be purified by recrystallization or distillation.

Step 3: Synthesis of this compound by Hydrolysis

This final step involves the selective hydrolysis of the tetrachlorinated intermediate.

Materials:

-

2,4,5,6-Tetrachloropyrimidine

-

Sodium hydroxide (NaOH) solution (e.g., 50%)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Reaction flask with a stirrer and temperature control

Procedure:

-

Prepare a solution of sodium hydroxide in water in a reaction flask and warm it to 75-80°C.

-

Slowly add the molten 2,4,5,6-tetrachloropyrimidine to the hot sodium hydroxide solution with vigorous stirring. An exothermic reaction will cause the temperature to rise.[1]

-

Maintain the reaction mixture at 90-95°C for approximately one hour after the addition is complete.[1]

-

Cool the resulting clear solution and acidify it to a pH of 6 with hydrochloric acid.[1]

-

The product, this compound, will crystallize out of the solution.

-

Collect the crystalline product by filtration, wash with cold water, and dry. A typical yield of around 82% can be expected.[1]

Visualization of the Synthetic Pathway

Caption: Synthetic route from Barbituric Acid to this compound.

References

Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil)

Introduction

The chlorination of pyrimidine-2,4-diol, commonly known as uracil, to produce 2,4-dichloropyrimidine is a fundamental transformation in heterocyclic chemistry. 2,4-Dichloropyrimidine is a highly valuable intermediate in the synthesis of a wide range of biologically active compounds and pharmaceuticals.[1][2] The two chlorine atoms on the pyrimidine ring have different reactivities, allowing for sequential and regioselective substitution reactions.[3][4] This makes it a versatile building block for creating libraries of compounds in drug discovery programs. The most common and established method for this conversion involves the use of phosphorus oxychloride (POCl₃), often in excess, which acts as both the chlorinating agent and the solvent.[5]

Mechanism and Reaction Considerations

The reaction proceeds via the conversion of the keto-enol tautomers of uracil into their chloroaromatic counterparts. The process generally requires heating to reflux to drive the reaction to completion.[6][7] Additives such as tertiary amines (e.g., N,N-dimethylaniline, pyridine) or their salts can be used to facilitate the reaction.[8][9] A significant challenge with this protocol, particularly on a large scale, is the handling and quenching of excess phosphorus oxychloride, which reacts violently with water in a highly exothermic manner.[10][11][12][13][14] More modern, solvent-free methods have been developed using equimolar amounts of POCl₃ in sealed reactors to improve safety, reduce waste, and simplify work-up procedures.[9][15]

Safety Precautions

Extreme caution must be exercised when handling phosphorus oxychloride (POCl₃).

-

Corrosivity and Toxicity: POCl₃ is a colorless, fuming liquid that is highly corrosive and toxic.[11][13] Contact can cause severe burns to the skin, eyes, and respiratory tract.[10][11][12] Inhalation is a significant hazard and can be fatal, potentially causing pulmonary edema, with symptoms that may be delayed.[10][12][14]

-

Reactivity: It reacts violently with water, alcohols, and amines, producing heat and toxic gases such as hydrogen chloride and phosphorus oxides.[11][12][14] Never add water to POCl₃. The quenching process must always involve the slow addition of the reaction mixture to ice/water.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[13][14]

-

Spill Management: Have appropriate spill control materials for reactive chemicals readily available. Do not use water to extinguish fires involving POCl₃.[10]

Experimental Protocols

Two primary methods for the chlorination of uracil are presented below. Method 1 is the traditional approach using excess POCl₃, while Method 2 is a modern, solvent-free alternative.

Method 1: Chlorination using Excess Phosphorus Oxychloride

This protocol is a generalized procedure based on common laboratory practices.[6][7][16]

Materials and Equipment:

-

Pyrimidine-2,4-diol (Uracil)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (or Dichloromethane)

-

Crushed ice

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (ensure it is thoroughly oven-dried)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrimidine-2,4-diol (e.g., 0.82 mol, 100 g) and phosphorus oxychloride (e.g., 400 mL).[7][16] The reaction should be performed under an inert atmosphere (e.g., nitrogen) and in a well-ventilated fume hood.

-

Heating: Heat the stirred mixture to reflux (approx. 110°C) using a heating mantle.[6]

-

Reaction Time: Maintain the reflux with stirring for 3.5 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Excess POCl₃: After cooling the mixture to room temperature, remove the excess unreacted phosphorus oxychloride by distillation under reduced pressure (vacuum distillation).[6][7] This step must be done with care in the fume hood.

-

Quenching: Very slowly and carefully, pour the cooled, viscous residue onto a large amount of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring.[6][7] This is a highly exothermic process that will generate HCl gas. Perform this step in the back of the fume hood.

-

Extraction: Once the ice has melted and the mixture has cooled, transfer it to a large separatory funnel. Extract the aqueous solution with chloroform or dichloromethane (e.g., 3 x 150 mL).[6][7]

-

Washing: Combine the organic extracts and wash them with a saturated sodium carbonate solution to neutralize residual acid, followed by a wash with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude 2,4-dichloropyrimidine.

-